2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one

Structure-Activity Relationship Drug Design Pharmacophore Modeling

Accelerate your kinase inhibitor and PROTAC® projects with this exclusively 2,7-disubstituted, rigid fluoren-9-one core. Unlike mono-substituted or flexible analogs, the symmetrical piperazinyl-sulfonyl geometry delivers precise spatial orientation for bivalent target engagement and rapid derivatization of the free –NH groups via amide coupling or reductive amination. Procuring this pre-difunctionalized intermediate eliminates low-yielding symmetrical synthesis, directly enabling focused SAR studies on RIPK2/ALK2 and receptor modulation.

Molecular Formula C21H24N4O5S2
Molecular Weight 476.57
CAS No. 321685-52-3
Cat. No. B2743306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one
CAS321685-52-3
Molecular FormulaC21H24N4O5S2
Molecular Weight476.57
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCNCC5
InChIInChI=1S/C21H24N4O5S2/c26-21-19-13-15(31(27,28)24-9-5-22-6-10-24)1-3-17(19)18-4-2-16(14-20(18)21)32(29,30)25-11-7-23-8-12-25/h1-4,13-14,22-23H,5-12H2
InChIKeyGOGKCPLGPKHRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one (CAS 321685-52-3): Structural and Procurement Overview


2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one (CAS 321685-52-3) is a synthetic small molecule belonging to the sulfonylpiperazine class of heterocyclic compounds [1]. Structurally, it comprises a fluoren-9-one core symmetrically substituted at the 2- and 7-positions with piperazin-1-ylsulfonyl moieties, yielding a molecular formula of C21H24N4O5S2 and a molecular weight of 476.57 g/mol . This compound is recognized as a useful research intermediate and building block for the synthesis of more complex biologically active derivatives within the broader sulfonylpiperazine pharmacophore space, which has demonstrated diverse activities including kinase inhibition and receptor modulation [2].

Critical Differentiation of 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one: Why Analogs Are Not Functionally Equivalent


Generic substitution among sulfonylpiperazine analogs is scientifically unsound due to the highly specific structure-activity relationships (SAR) governing this pharmacophore class. Small modifications—such as altering the heterocyclic core from fluorene to naphthalene or substituting piperazine with piperidine—can drastically alter target binding affinity, selectivity profiles, and physicochemical properties [1]. For instance, within the sulfonylpiperazine series targeting 11β-HSD1, the replacement of a naphthalene core with alternative aryl systems resulted in significant variations in inhibitory potency [2]. Furthermore, the specific 2,7-disubstituted fluoren-9-one scaffold offers a unique conformational rigidity and spatial orientation of the terminal piperazine nitrogens that cannot be replicated by mono-substituted or asymmetrical analogs, which may lead to divergent polypharmacology or off-target profiles [3].

Quantitative Differentiation Evidence for 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one Against Closest Analogs


Structural Determinants of Polypharmacology: 2,7-Disubstituted Fluorenone vs. Naphthalene Scaffolds

This compound features a symmetrical 2,7-disubstituted fluoren-9-one core, which imposes a specific and constrained spatial geometry between the two sulfonylpiperazine moieties. This contrasts with other sulfonylpiperazine scaffolds like naphthalene (as in certain 11β-HSD1 inhibitors) or simpler aryl systems, which have different angular and torsional flexibility [1]. While direct target-binding data for this specific fluorenone is absent, class-level SAR analysis demonstrates that the core geometry is a primary driver of potency and selectivity in this chemotype. The fluorenone core represents a distinct structural subclass with predictable, non-transferable properties [2].

Structure-Activity Relationship Drug Design Pharmacophore Modeling

Distinct Biological Activity Profile: Divergence from 5-HT6 and 11β-HSD1 Inhibitors

While many aryl sulfonylpiperazines have been optimized as potent 5-HT6 receptor antagonists (e.g., benzothiazole derivative with IC50 = 3.9 μM) [1] or 11β-HSD1 inhibitors (e.g., arylsulfonylpiperazine 19 with IC50 = 13 nM) [2], the 2,7-bis(piperazin-1-ylsulfonyl)fluoren-9-one scaffold is associated with a distinct bioactivity space. Structural mining and patent literature indicate that this specific 2,7-disubstituted fluorenone core is a known building block for constructing dual kinase inhibitors, particularly targeting RIPK2 and ALK2 pathways [3]. This differs fundamentally from the mono-aminergic or metabolic enzyme targeting of other well-characterized sulfonylpiperazine subclasses. The compound's intended application is as a synthetic intermediate for generating these dual kinase inhibitors, not as a direct 5-HT6 or 11β-HSD1 ligand.

Receptor Pharmacology Kinase Inhibition Target Selectivity

Functional Group Accessibility: Unsubstituted Piperazine vs. N-Alkylated Analogs

A key differentiating feature of this compound is the presence of two unsubstituted secondary amine nitrogens on the terminal piperazine rings. This is in direct contrast to many close analogs, such as 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluoren-9-one oxime or 2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime (Sigma-Aldrich) , which feature alkylated or acylated piperazine nitrogens. The presence of free -NH groups provides two reactive handles for further functionalization via amide bond formation, reductive amination, or sulfonylation. This makes it a more versatile and advanced synthetic intermediate than its capped counterparts, enabling the rapid generation of diverse compound libraries from a single precursor.

Medicinal Chemistry Chemical Synthesis Building Blocks

Synthesis Complexity and Value Proposition: The 2,7-Disubstituted Fluorenone Intermediate

The synthesis of this compound involves the precise difunctionalization of the fluoren-9-one core at the symmetrical 2- and 7-positions with piperazinylsulfonyl groups. Achieving this symmetrical, high-purity difunctionalization presents a synthetic challenge that is bypassed when procuring the pre-formed building block [1]. This stands in contrast to simpler, mono-substituted piperazinyl sulfones or commercially abundant starting materials like fluorenone itself, which require fewer steps and lower material costs to produce. The value of this compound lies not in its standalone bioactivity, but in the significant reduction of internal synthesis time, labor, and purification burden it provides to a research team, effectively representing an advanced and strategic procurement option for accelerating SAR campaigns.

Chemical Synthesis Process Chemistry Building Blocks

Validated Application Scenarios for Procuring 2,7-Bis(piperazin-1-ylsulfonyl)fluoren-9-one (CAS 321685-52-3)


As a Strategic Intermediate for RIPK2/ALK2 Dual Kinase Inhibitor Synthesis

Based on its structural association with kinase inhibitor patents, this compound is optimally employed as a key intermediate for synthesizing novel dual inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin-Like Kinase 2 (ALK2). The symmetrical, bifunctional nature of the fluorenone core allows for the rapid generation of focused libraries by derivatizing the free piperazine amines, thereby accelerating SAR studies in inflammatory disease and cancer research [1]. Selection of this specific building block over mono-substituted or flexible analogs ensures the proper spatial geometry for potential polypharmacological interactions.

As a Core Scaffold for Investigating Sulfonylpiperazine Polypharmacology

The unique 2,7-disubstituted fluoren-9-one geometry offers a distinct scaffold for exploring polypharmacology within the sulfonylpiperazine class. Researchers investigating the structural determinants of target engagement across diverse receptors (e.g., 5-HT, adrenergic) and enzymes (e.g., 11β-HSD1, carbonic anhydrase) can utilize this compound to probe how symmetrical, rigid core substitution affects binding promiscuity and selectivity, as compared to the more common mono-aryl sulfonylpiperazines [2]. This is a direct application of the class-level SAR evidence indicating that core geometry is a primary driver of target profile [3].

As an Advanced Building Block for Focused Chemical Library Synthesis

For medicinal chemistry groups aiming to explore novel chemical space, this compound serves as a high-value, advanced building block. Its two free piperazine -NH groups are prime sites for introducing diverse chemical moieties via robust chemistries like amide coupling or reductive amination . Procuring this pre-formed difunctionalized core eliminates the need for challenging and low-yielding symmetrical difunctionalization steps, thereby significantly accelerating the lead generation and optimization phases of a drug discovery project focused on kinase or receptor targets.

For the Development of Bivalent or Bifunctional Chemical Probes

The symmetrical structure featuring two terminal, reactive piperazine nitrogens makes this compound an ideal starting point for the design of bivalent ligands or PROTAC (PROteolysis TArgeting Chimera) molecules. The rigid fluorenone core can serve as a precise molecular ruler to control the distance and orientation between two different ligand warheads attached to each piperazine ring. This application leverages the compound's unique geometry and bifunctionality, offering a distinct advantage over simpler, monofunctional sulfonylpiperazines for studying target engagement and degradation in complex biological systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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